molecular formula C10H19NO3 B567207 tert-Butyl 3-ethoxyazetidine-1-carboxylate CAS No. 1314985-57-3

tert-Butyl 3-ethoxyazetidine-1-carboxylate

Cat. No.: B567207
CAS No.: 1314985-57-3
M. Wt: 201.266
InChI Key: NUFDXEJEAPMNNX-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethoxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Scientific Research Applications

Chemistry: tert-Butyl 3-ethoxyazetidine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

Safety and Hazards

Safety and hazard information for a compound includes details about its toxicity and handling precautions. For “tert-Butyl 3-ethoxyazetidine-1-carboxylate”, specific safety and hazard information is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a tert-butyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethoxyazetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in ring-opening reactions, forming new bonds and creating complex structures .

Comparison with Similar Compounds

  • tert-Butyl 3-ethynylazetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-ethoxyazetidine-1-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties. This makes it more versatile in certain synthetic applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-ethoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFDXEJEAPMNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718524
Record name tert-Butyl 3-ethoxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-57-3
Record name tert-Butyl 3-ethoxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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